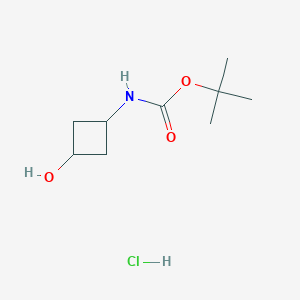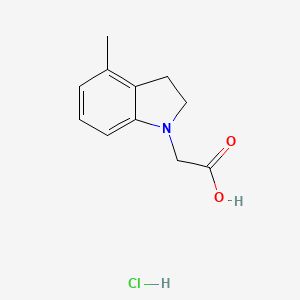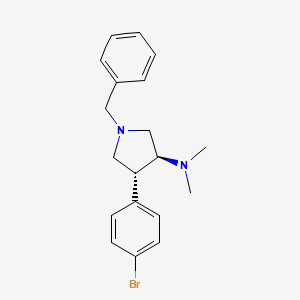![molecular formula C17H17N5O2 B12943450 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide CAS No. 917759-54-7](/img/structure/B12943450.png)
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is substituted with an amino group, an ethoxy group, and a benzamide moiety. This unique arrangement of functional groups contributes to its distinctive chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and ethyl acetoacetate under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.
Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the coupling of the pyrido[3,2-d]pyrimidine derivative with N-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the pyrido[3,2-d]pyrimidine core or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halides, alkyl groups, or amines.
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: The compound serves as a tool to probe biological systems and investigate the effects of specific molecular modifications on biological activity.
Industrial Applications: It may be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pemetrexed: A pyrrolo[2,3-d]pyrimidine derivative used as an anticancer agent.
Methotrexate: A folate analog that inhibits dihydrofolate reductase and is used in cancer therapy.
Trimethoprim: A pyrimidine derivative used as an antibiotic.
Uniqueness
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the benzamide moiety differentiates it from other similar compounds and contributes to its unique biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
917759-54-7 |
|---|---|
Molekularformel |
C17H17N5O2 |
Molekulargewicht |
323.35 g/mol |
IUPAC-Name |
4-(2-amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide |
InChI |
InChI=1S/C17H17N5O2/c1-3-24-16-14-13(21-17(18)22-16)9-8-12(20-14)10-4-6-11(7-5-10)15(23)19-2/h4-9H,3H2,1-2H3,(H,19,23)(H2,18,21,22) |
InChI-Schlüssel |
WYEQUAOLDOSLNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)C(=O)NC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate](/img/structure/B12943382.png)
![6-Chlorobenzo[b]phenazine](/img/structure/B12943390.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12943393.png)








![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
